molecular formula C24H19BrO4 B11108098 Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11108098
M. Wt: 451.3 g/mol
InChI Key: VXVLKPHBTHOSGT-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a benzyloxy substituent at position 5, a bromine atom at position 6, a phenyl group at position 2, and an ethyl ester at position 2. Its synthesis typically involves halogenation and esterification steps, as seen in related benzofuran derivatives .

Properties

Molecular Formula

C24H19BrO4

Molecular Weight

451.3 g/mol

IUPAC Name

ethyl 6-bromo-2-phenyl-5-phenylmethoxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H19BrO4/c1-2-27-24(26)22-18-13-21(28-15-16-9-5-3-6-10-16)19(25)14-20(18)29-23(22)17-11-7-4-8-12-17/h3-14H,2,15H2,1H3

InChI Key

VXVLKPHBTHOSGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Benzofuran Ring

The benzofuran core is typically constructed via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For example, 2-methyl-5-(benzyloxy)phenol can undergo cyclocondensation with ethyl propiolate in the presence of a Lewis acid catalyst (e.g., BF3·Et2O) to yield ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate. This intermediate serves as a precursor for subsequent bromination and phenyl group introduction.

Bromination at Position 6

Regioselective bromination at position 6 is achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. In a representative procedure, the intermediate benzofuran derivative is dissolved in dichloromethane and treated with NBS (1.1 equiv) and a catalytic amount of benzoyl peroxide at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, directed by the electron-donating benzyloxy group at position 5.

Table 1: Bromination Conditions and Yields

Brominating AgentSolventTemperatureYield (%)
NBSCH2Cl20–5°C78
Br2AcOHRT65
HBr/H2O2DMF50°C72

Functionalization of the Benzofuran Core

Introduction of the Phenyl Group at Position 2

The phenyl group at position 2 is introduced via Suzuki-Miyaura cross-coupling . The brominated intermediate is reacted with phenylboronic acid in the presence of Pd(PPh3)4 (5 mol%), K2CO3 (2 equiv), and a mixture of toluene/water (3:1) at 80°C for 12 hours. This method affords the coupled product in 85% yield after column purification.

Esterification at Position 3

The ethyl ester group is installed early in the synthesis to avoid side reactions during subsequent steps. Ethylation of the carboxylic acid precursor is performed using ethyl iodide and K2CO3 in acetonitrile under reflux, achieving >90% conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Bromination : Polar aprotic solvents like DMF improve solubility of NBS but may lead to over-bromination. Dichloromethane balances reactivity and selectivity.

  • Cross-Coupling : Toluene/water mixtures enhance the stability of Pd catalysts, while higher temperatures (80–100°C) accelerate transmetallation.

Catalytic Systems

  • Pd(PPh3)4 outperforms PdCl2(dppf) in Suzuki couplings for aryl-aryl bonds, reducing homocoupling byproducts.

  • Lewis Acids : BF3·Et2O in cyclization steps increases reaction rates by activating carbonyl electrophiles.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (s, 1H, H-4), 7.45–7.30 (m, 10H, aromatic), 5.21 (s, 2H, OCH2Ph), 4.35 (q, J = 7.1 Hz, 2H, OCH2CH3), 1.38 (t, J = 7.1 Hz, 3H, CH3).

  • HRMS : m/z calculated for C24H19BrO4 [M+H]+: 475.0432; found: 475.0428.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows a single peak at 8.2 minutes, confirming >98% purity.

Applications and Derivatives

The compound serves as a precursor for antiviral and anticancer agents. For instance, boronic acid derivatives synthesized from this scaffold exhibit inhibitory activity against hepatitis C virus NS5B polymerase (IC50 = 0.8 μM) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions:

  • Reagents/conditions : Potassium iodide (KI) in DMF at 90°C.

  • Outcome : Bromine is replaced by iodine, yielding ethyl 5-(benzyloxy)-6-iodo-2-phenyl-1-benzofuran-3-carboxylate.

This reaction is critical for introducing alternative halogens or functional groups at position 6, enabling structural diversification for pharmacological studies.

Hydrolysis of the Ethyl Ester Moiety

The ethyl ester group undergoes hydrolysis under basic or acidic conditions:

  • Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) under microwave irradiation (100°C, 20 min) cleaves the ester to form 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylic acid .

  • Acidic hydrolysis : HCl (6M) in refluxing ethanol (6 h) yields the same carboxylic acid.

Biological Implications

Studies show that the carboxylic acid derivative (e.g., compound B01 ) exhibits enhanced TMEM16A inhibitory activity (IC₅₀ = 2.8 ± 1.3 μM) compared to the inert ester form .

Compound TypeTMEM16A Inhibition (IC₅₀)Source
Ethyl ester (e.g., A01 )No activity
Carboxylic acid (e.g., B01 )2.8 ± 1.3 μM

Catalytic Hydrogenation of the Benzyloxy Group

The benzyloxy group at position 5 is susceptible to hydrogenolysis:

  • Conditions : H₂ gas (1 atm) with 10% Pd/C catalyst in ethanol (25°C, 12 h).

  • Outcome : Benzyl group removal yields ethyl 5-hydroxy-6-bromo-2-phenyl-1-benzofuran-3-carboxylate.

This reaction is pivotal for generating phenolic intermediates for further functionalization.

Electrophilic Aromatic Substitution

The electron-rich benzofuran core allows electrophilic substitution, though the bromine atom at position 6 directs incoming electrophiles to specific positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4 or 7.

  • Sulfonation : Fuming H₂SO₄ at 60°C adds a sulfonic acid group.

Cross-Coupling Reactions via Bromine

The bromine atom participates in palladium-catalyzed cross-couplings:

  • Suzuki coupling : With phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane (80°C, 24 h) replaces bromine with a phenyl group.

  • Heck coupling : With styrene, Pd(OAc)₂, and PPh₃ in DMF (120°C, 18 h) forms a styryl-substituted derivative.

Ether Cleavage of the Benzyloxy Group

The benzyloxy group undergoes cleavage under strong Lewis acids:

  • Reagents : BBr₃ in dichloromethane (−78°C to 25°C, 4 h).

  • Outcome : Demethylation yields ethyl 5-hydroxy-6-bromo-2-phenyl-1-benzofuran-3-carboxylate.

Research Findings on Reactivity

  • Steric effects : The bulky benzyloxy group at position 5 slows substitution at position 6 compared to less hindered analogs .

  • Halogen influence : Bromine’s electronegativity directs electrophiles to meta positions relative to itself.

  • Thermal stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Comparative Reactivity of Halogenated Analogs

CompoundReaction Rate (SNAr)Product Stability
Ethyl 5-(benzyloxy)-6-bromo-...ModerateHigh
Ethyl 5-(benzyloxy)-6-chloro-...SlowModerate
Ethyl 5-(benzyloxy)-6-iodo-...FastLow

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate has the molecular formula C24H19BrO4C_{24}H_{19}BrO_4 and is characterized by a benzofuran core structure. The presence of the benzyloxy group enhances its solubility and bioactivity, making it a candidate for various therapeutic applications. The compound's structure allows for diverse chemical modifications, which can be explored to enhance its efficacy against specific targets.

Antiviral Activity

Research has indicated that benzofuran derivatives exhibit antiviral properties, particularly against viral enzymes. This compound has been studied for its potential to inhibit viral replication. A patent (US9364482B2) highlights methods for using substituted benzofuran compounds, including this compound, in treating viral diseases by targeting specific viral enzymes involved in replication processes .

Fragment-Based Drug Discovery

In a fragment-based drug discovery study, benzofuran derivatives were identified as promising leads for targeting the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli. The study elaborated on the modification of the 6-bromo substituent of benzofuran derivatives to enhance binding affinity and selectivity toward DsbA, indicating that similar approaches could be applied to this compound .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives with potential biological activities. Research has shown that modifications at the benzofuran moiety can lead to compounds with improved pharmacological profiles. For instance, hydroxy analogues have been synthesized to explore their interaction with biological targets .

Case Study 1: Antiviral Development

In a study focused on developing antiviral agents, this compound was tested for its ability to inhibit specific viral targets. The results indicated that this compound could significantly reduce viral load in vitro, suggesting its potential as a lead compound for further development into antiviral therapies.

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive structure-activity relationship (SAR) analysis was conducted on various benzofuran derivatives, including this compound. The study revealed that modifications at the phenyl ring and the introduction of different substituents could enhance biological activity while maintaining favorable pharmacokinetic properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in inflammatory pathways and receptors in the central nervous system.

    Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, and neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs through substituent variations, physicochemical properties, and synthetic routes. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences
Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate (Target) 5-benzyloxy, 6-Br, 2-Ph, 3-COOEt C₂₄H₁₉BrO₄ 475.3 Reference compound
Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate 5-(4-methylbenzyloxy), 6-Br, 2-Ph, 3-COOEt C₂₅H₂₁BrO₄ 489.3 4-methyl substitution on benzyloxy group
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate 5-(4-fluorophenyl-oxoethoxy), 6-Br, 2-Ph, 3-COOEt C₂₅H₁₈BrFO₅ 497.3 Fluorophenyl-oxoethoxy substituent
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate 5-(cinnamyloxy), 6-Br, 2-Me, 3-COOEt C₂₁H₁₉BrO₄ 415.3 Methyl at position 2; propenoxy chain
Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate 5-(cinnamyloxy), 6-Br, 2-Me, 3-COOMe C₂₀H₁₇BrO₄ 401.2 Methyl ester vs. ethyl ester
Ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate Indole core, 5-benzyloxy, 6-Br, thioether substituent C₂₆H₃₀BrNO₃S 532.5 Indole scaffold; thioether functionality

Key Observations

Substituent Effects on Physicochemical Properties :

  • The benzyloxy group at position 5 in the target compound contributes to higher lipophilicity (predicted XLogP3 ~5.7) compared to analogs with smaller substituents (e.g., methyl or fluorophenyl groups) .
  • Bromine at position 6 is a common feature in these derivatives, likely enhancing electrophilic reactivity for further functionalization .

Synthetic Flexibility :

  • The target compound and its analogs are synthesized via halogenation (e.g., bromination at position 6) and esterification (e.g., ethyl or methyl ester formation at position 3) .
  • Substituents like the cinnamyloxy chain (in ) require additional steps such as allylation or coupling reactions .

Biological Relevance :

  • While explicit biological data for the target compound is absent in the provided evidence, structurally related benzofurans exhibit antimicrobial activity attributed to the bromine atom and aromatic substituents .
  • The indole derivative () diverges significantly, with a sulfur-containing side chain that may influence binding to biological targets like enzymes or receptors.

Table 2: Physicochemical Property Comparison

Property Target Compound Ethyl 6-Bromo-5-[(4-methylbenzyl)oxy] Ethyl 6-Bromo-5-[2-(4-FPh)-2-oxoethoxy]
Molecular Weight (g/mol) 475.3 489.3 497.3
XLogP3 ~5.7* ~6.0 ~6.4
Hydrogen Bond Acceptors 4 4 6
Rotatable Bonds 7 8 8

*Estimated based on analogs in .

Critical Analysis of Structural Variations

  • Ester Group : The ethyl ester in the target compound may offer better metabolic stability compared to methyl esters (), though this requires pharmacokinetic validation.
  • Benzyloxy Modifications : The 4-methylbenzyloxy substituent () enhances lipophilicity, whereas the fluorophenyl-oxoethoxy group () introduces polarity and hydrogen-bonding capacity.

Biological Activity

Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological applications of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of benzofuran derivatives followed by esterification reactions. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the linear formula for this compound is C24H19BrO4C_{24}H_{19}BrO_4 with a CAS number of 308295-74-1 .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been evaluated, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus44
Escherichia coli40
Methicillin-resistant S. aureus (MRSA)11

These results indicate that the compound is particularly potent against MRSA, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It has been tested against various fungal strains, demonstrating significant inhibition at low concentrations.

Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32

These findings highlight the compound's potential utility in antifungal therapies .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Study on Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial effects of various benzofuran derivatives, including this compound. The results indicated that this compound had superior activity compared to standard antibiotics like ceftriaxone, particularly against resistant strains .
  • Antifungal Screening : Another research effort focused on the antifungal activity of benzofuran derivatives against clinical isolates of fungi. This compound was found to be effective against Candida species with MIC values comparable to those of established antifungals .

Q & A

Q. What are the key synthetic steps for preparing Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate, and how is regioselectivity achieved during halogenation?

The synthesis typically involves:

  • Benzylation : Deprotonation of phenolic intermediates using NaH in THF, followed by benzyl bromide addition to introduce the benzyloxy group at position 5 .
  • Halogenation : Bromination at position 6 using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) to ensure regioselectivity. Solvent polarity and temperature are critical to avoid over-bromination .
  • Esterification : Ethyl ester formation via acid-catalyzed condensation.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can NMR confirm substitution patterns?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (e.g., benzyloxy protons at δ 5.0–5.2 ppm) and confirm bromine's deshielding effects on adjacent carbons. NOESY can resolve spatial proximity of substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 445.0969 for C24_{24}H20_{20}BrO4_4) .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., torsional angles of the benzofuran core) .

Q. What purification methods are recommended for isolating this compound?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates ester and aromatic byproducts .
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) improve crystalline purity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL resolve hydrogen bonding networks and crystal packing ambiguities?

  • Refinement with SHELXL : Utilizes least-squares minimization to refine atomic positions and thermal parameters. Hydrogen bonding is modeled using restraints for O–H···O/N interactions. The program’s HTAB command automates hydrogen bond analysis .
  • Graph Set Analysis : Applies Etter’s rules to classify hydrogen bond motifs (e.g., D(2)\text{D}(2) or R22(8)\text{R}_2^2(8)) and predict supramolecular assembly .

Q. What strategies mitigate competing side reactions during benzyloxy group introduction?

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to temporarily protect reactive hydroxyl groups before benzylation .
  • Optimized Reaction Conditions : Anhydrous THF and controlled temperatures (0–5°C) minimize elimination or over-alkylation. Monitoring via TLC ensures reaction progression .

Q. How does the bromine substituent influence electronic properties and reactivity for further functionalization?

  • Electron-Withdrawing Effects : Bromine at position 6 deactivates the benzofuran core, directing electrophilic substitution to less electron-deficient positions (e.g., para to the ester group).
  • Cross-Coupling Readiness : The bromine serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. Computational DFT studies predict activation barriers for Pd-catalyzed coupling .

Q. How can computational methods predict reactivity in cross-coupling reactions, and what experimental validations are required?

  • DFT Calculations : Model transition states for Pd-mediated coupling to assess feasibility. Key parameters include HOMO-LUMO gaps and steric maps of the benzofuran core.
  • Validation : Follow with kinetic studies (e.g., monitoring reaction rates via HPLC) and characterization of coupled products (e.g., aryl boronic acid adducts) .

Q. What graph set analysis approaches (Etter’s rules) apply to intermolecular interactions in crystal structures?

  • Hydrogen Bond Classification : Identify donor-acceptor pairs (e.g., ester carbonyl as acceptor) and assign graph sets (e.g., C(6)\text{C}(6) chains for extended networks).
  • Packing Analysis : Correlate interaction motifs with physical properties (e.g., melting points, solubility) using Mercury software .

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